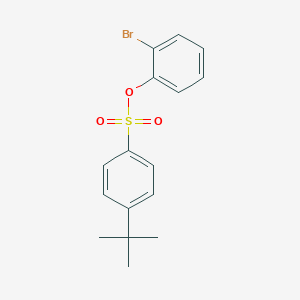

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(2-bromophenyl) 4-tert-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUDQPPRKWNQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate typically involves the sulfonation of 2-bromophenyl with 4-tert-butylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution:

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 2-chlorophenyl 4-tert-butylbenzene-1-sulfonate, while nucleophilic substitution with an amine can produce 2-aminophenyl 4-tert-butylbenzene-1-sulfonate .

Scientific Research Applications

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic aromatic substitution, while the sulfonate group can participate in nucleophilic substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-bromophenyl 4-tert-butylbenzene-1-sulfonate, we analyze structurally analogous compounds, focusing on substituent effects, reactivity, and documented applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity and Stability: The sulfonate ester in this compound offers superior leaving-group capability compared to the hydroxyl group in 4-bromo-2-tert-butylphenol. This makes the former more reactive in nucleophilic substitution reactions, though the tert-butyl group in both compounds reduces reactivity via steric effects .

Thermal and Chemical Stability: Sulfonate esters generally exhibit higher thermal stability than phenol derivatives due to the absence of acidic protons. However, the tert-butyl group in both compounds enhances resistance to oxidative degradation. The oxazolidine compound () undergoes stereoselective radical cyclization under mild conditions (e.g., tributyltin hydride initiation), whereas sulfonates require harsher conditions for analogous transformations .

The sulfonate analog may serve as a sulfonating agent for drug intermediates but lacks direct pharmacological studies. Polymer Chemistry: Aromatic sulfonates are precursors for high-strength polymers (e.g., polyesters, polyamides), but this compound’s bulky substituents may limit polymer chain flexibility compared to simpler sulfonates .

Biological Activity

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate is a sulfonate derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound's unique structure, characterized by a bromine atom and a tert-butyl group, contributes to its biological activity, making it a subject of interest in research.

The molecular formula for this compound is CHBrOS. The presence of the sulfonate group enhances its solubility in water and biological fluids, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonate group can participate in hydrogen bonding and ionic interactions, which may modulate the activity of proteins involved in various metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Several studies have shown that sulfonate derivatives possess antimicrobial activity against various bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : It has been observed that sulfonates can inhibit specific enzymes, which may be relevant in therapeutic contexts.

Case Studies

- Antimicrobial Activity : A study demonstrated that sulfonate derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments indicated that the compound could reduce nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibited certain proteases, indicating its potential role in therapeutic applications targeting proteolytic diseases.

Table 1: Biological Activities of Sulfonate Derivatives

| Compound Name | Activity Type | Target Organism/Enzyme | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | |

| This compound | Anti-inflammatory | Macrophages | |

| This compound | Enzyme inhibition | Specific proteases |

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight | 325.23 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.